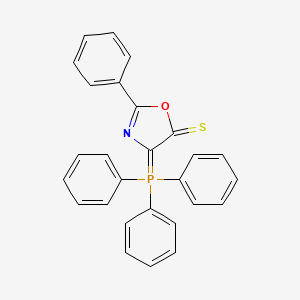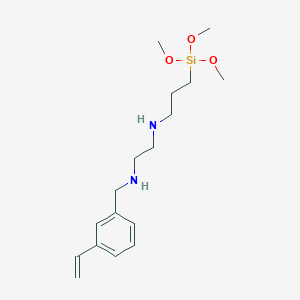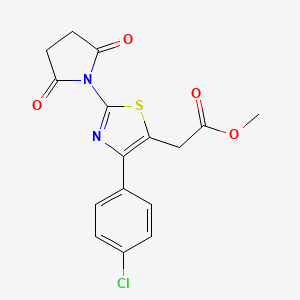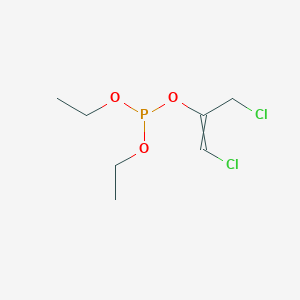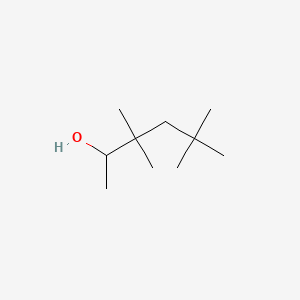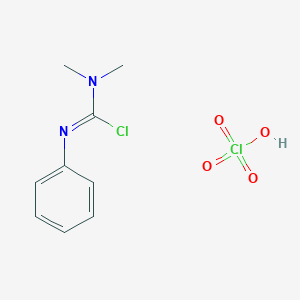
N,N-dimethyl-N'-phenylcarbamimidoyl chloride;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N’-phenylcarbamimidoyl chloride;perchloric acid is a chemical compound with the molecular formula C9H11ClN2. It is known for its applications in various fields of chemistry and industry. The compound is characterized by its unique structure, which includes a phenyl group attached to a carbamimidoyl chloride moiety, further complexed with perchloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-phenylcarbamimidoyl chloride typically involves the reaction of N,N-dimethylformamide with phenyl isocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N,N-dimethylformamide+phenyl isocyanatethionyl chlorideN,N-dimethyl-N’-phenylcarbamimidoyl chloride
Industrial Production Methods
In an industrial setting, the production of N,N-dimethyl-N’-phenylcarbamimidoyl chloride involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of advanced purification techniques such as distillation and crystallization ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-phenylcarbamimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions to form corresponding amides and acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include substituted carbamimidoyl derivatives.
Oxidation Products: Oxidation typically yields oxides or hydroxylated derivatives.
Hydrolysis Products: Hydrolysis results in the formation of amides and acids.
Scientific Research Applications
N,N-dimethyl-N’-phenylcarbamimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-phenylcarbamimidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The pathways involved include nucleophilic attack on the carbamimidoyl chloride moiety, resulting in the formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-N’-phenylurea: Similar in structure but with a urea group instead of a carbamimidoyl chloride.
N,N-dimethyl-N’-phenylthiourea: Contains a thiourea group, offering different reactivity and applications.
N,N-dimethyl-N’-phenylcarbamate: Features a carbamate group, used in different chemical and biological contexts.
Uniqueness
N,N-dimethyl-N’-phenylcarbamimidoyl chloride is unique due to its specific reactivity and ability to form stable covalent bonds with nucleophiles. This makes it particularly valuable in synthetic chemistry and industrial applications where precise modifications of molecular structures are required.
Properties
CAS No. |
65989-70-0 |
|---|---|
Molecular Formula |
C9H12Cl2N2O4 |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
N,N-dimethyl-N'-phenylcarbamimidoyl chloride;perchloric acid |
InChI |
InChI=1S/C9H11ClN2.ClHO4/c1-12(2)9(10)11-8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5) |
InChI Key |
XVQFCKIARYZDAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1)Cl.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


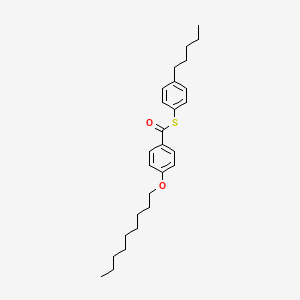

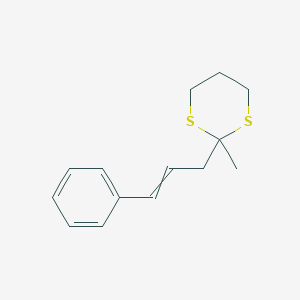
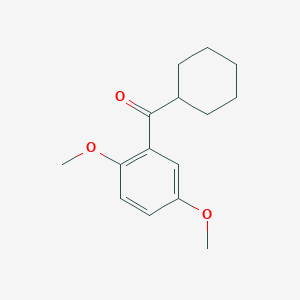


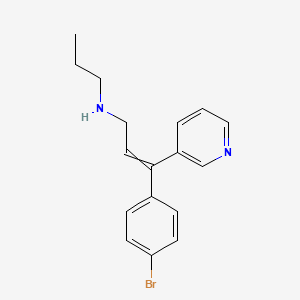

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
